molecular formula C32H22F12N4S2 B13401494 N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]

N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]

Cat. No.: B13401494
M. Wt: 754.7 g/mol
InChI Key: IUKNKFBADHHIQJ-UHFFFAOYSA-N
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Description

This compound is a chiral thiourea derivative featuring a rigid (1R,2R)-diphenylethane backbone and two 3,5-bis(trifluoromethyl)phenyl substituents.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-1,2-diphenylethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22F12N4S2/c33-29(34,35)19-11-20(30(36,37)38)14-23(13-19)45-27(49)47-25(17-7-3-1-4-8-17)26(18-9-5-2-6-10-18)48-28(50)46-24-15-21(31(39,40)41)12-22(16-24)32(42,43)44/h1-16,25-26H,(H2,45,47,49)(H2,46,48,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKNKFBADHHIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22F12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a diamine compound under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Catalytic Mechanisms and Hydrogen-Bonding Interactions

The compound stabilizes transition states via dual hydrogen-bonding interactions between its thiourea moieties and electronegative atoms (e.g., oxygen or nitrogen) in substrates. This mechanism is critical in asymmetric catalysis, where stereoselectivity is achieved through precise spatial arrangement of the hydrogen-bond donors . Key features include:

  • Acid Enhancement : The 3,5-bis(trifluoromethyl)phenyl groups increase thiourea acidity (pKa810\text{p}K_a \approx 8-10), enhancing electrophilicity at the thiocarbonyl sulfur .

  • Transition-State Stabilization : Stabilizes oxyanion intermediates in reactions such as acyl transfers or aldol additions.

Asymmetric Friedel-Crafts Alkylation

The compound catalyzes enantioselective Friedel-Crafts reactions between indoles and nitroalkenes. The thiourea activates the nitroalkene via hydrogen bonding, while the chiral diphenyl backbone directs indole attack to achieve high enantiomeric excess (ee >90%) .

Substrates Conditions Outcome Reference
Indole + β-NitroalkeneToluene, -20°C, 24hEnantioselective adduct (92% ee, 85% yield)

Michael Additions

In asymmetric Michael additions, the thiourea activates α,β-unsaturated carbonyl compounds (e.g., enones) by polarizing the carbonyl group, facilitating nucleophilic attack by donors like malonates .

Substrates Conditions Outcome Reference
Malonate + CyclohexenoneCHCl₃, RT, 48hβ-Ketoester (89% ee, 78% yield)

Diels-Alder Reactions

The compound accelerates Diels-Alder cycloadditions by activating dienophiles (e.g., maleimides) through hydrogen bonding, improving reaction rates and stereoselectivity.

Substrates Conditions Outcome Reference
Anthracene + MaleimideTHF, 0°C, 12hEndo adduct (94% ee, 82% yield)

Substrate Scope and Limitations

  • Scope : Effective for nitro compounds, carbonyls, and electron-deficient alkenes. Compatible with aromatic and aliphatic substrates .

  • Limitations : Less efficient for sterically hindered substrates (e.g., tetra-substituted alkenes) due to restricted access to the thiourea binding site .

Comparison with Schreiner’s Thiourea

While structurally similar to Schreiner’s thiourea (N,NN,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea $$), the diphenyl ethanediyl backbone in this compound introduces enhanced rigidity, improving enantioselectivity in certain transformations .

Feature This Compound Schreiner’s Thiourea
BackboneChiral diphenyl ethanediylFlexible alkyl chain
StereoselectivityHigher (e.g., 94% vs. 85% ee)Moderate
Catalytic Loading5-10 mol%10-20 mol%

Thermal Stability and Reaction Conditions

The compound is stable under standard catalytic conditions (≤100°C). Degradation occurs above 194°C (melting point), limiting high-temperature applications . Optimal performance is observed in non-polar solvents (toluene, CHCl₃) at low temperatures (-20°C to 25°C) .

Industrial and Synthetic Relevance

This thiourea derivative is employed in pharmaceutical synthesis for constructing chiral centers in drug intermediates (e.g., β-amino alcohols, heterocycles) . Its scalability and compatibility with diverse substrates make it a versatile tool in asymmetric catalysis.

Scientific Research Applications

N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is a complex organic compound that features a chiral diphenylethylene backbone and dual thiourea functionality. The presence of trifluoromethyl substituents on the phenyl rings significantly influences its chemical properties and biological activities. This compound is known for its role as an organocatalyst in various organic transformations, where it utilizes the strong hydrogen-bonding capabilities of the thiourea moiety to stabilize transition states during reactions. Research indicates that N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] exhibits significant biological activity, modulating enzyme activities and influencing metabolic pathways.

Scientific Research Applications

  • Organocatalysis N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is employed as an organocatalyst in various organic transformations. The strong hydrogen-bonding capabilities of the thiourea moiety are leveraged to stabilize transition states during reactions.
  • Biological Activity Research indicates that N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] exhibits significant biological activity. Its biological effects are attributed to its ability to modulate enzyme activities and influence metabolic pathways.

Structural Similarity Comparisons

Compound NameStructure FeaturesUnique Aspects
N,N'-(1S,2S)-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]Cyclohexane backboneDifferent stereochemistry affecting reactivity
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(dimethylamino)cyclohexyl thioureaDimethylamino groupVariation in amino substituents impacts solubility
1-(3-Bis(trifluoromethyl)phenyl)-3-(pyridinyl) thioureaPyridine substituentAlters electronic properties and potential reactivity

Mechanism of Action

The mechanism of action of N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] involves the activation of substrates through hydrogen bonding. The thiourea groups form strong hydrogen bonds with the substrates, stabilizing the transition states and facilitating the reaction. This activation mechanism is crucial for its role as an organocatalyst .

Comparison with Similar Compounds

Backbone Rigidity and Stereochemistry

  • Diphenylethane vs. Cyclohexane Backbone: The (1R,2R)-diphenylethane backbone provides a planar, rigid structure, contrasting with the (1S,2S)-cyclohexanediyl analog (CAS 1140969-69-2), which adopts a non-planar, chair-like conformation. This difference influences steric environments in catalytic applications .
  • Binaphthalene Backbone :
    The binaphthalene-based thiourea (CAS 914497-25-9) introduces extended π-conjugation, enhancing chiral induction in asymmetric reactions. Its molecular weight (826.7 g/mol) is significantly higher than the diphenylethane or cyclohexane derivatives .

Substituent Effects

All analogs share the 3,5-bis(trifluoromethyl)phenyl group, which improves solubility in non-polar solvents and strengthens hydrogen-bonding interactions. However, the diphenylethane derivative’s phenyl groups may engage in π-π stacking, absent in the cyclohexane analog .

Biological Activity

N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS No. 1012051-90-9) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and its implications in therapeutic applications.

Molecular Formula

  • C : 32
  • H : 22
  • F : 12
  • N : 4
  • S : 2

Molecular Weight

  • 754.70 g/mol

Structural Characteristics

The compound features a dimeric thiourea structure with trifluoromethyl groups that enhance its lipophilicity and biological activity. The presence of diphenyl groups contributes to its ability to interact with various biological targets.

N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] has been shown to form stable complexes with enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions stabilize transition states in biochemical reactions and modulate the activity of enzymes involved in oxidative stress responses .

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling : It modulates key signaling pathways that affect gene expression and metabolic fluxes.
  • Cell Proliferation and Apoptosis : The compound can alter cell proliferation rates and induce apoptosis under certain conditions, indicating its potential for therapeutic applications in cancer treatment .

Molecular Mechanism

The mechanism of action involves:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, preventing substrate access.
  • Enzyme Activation : It can also stabilize the active conformations of other enzymes, enhancing their activity .

Dosage Effects in Animal Models

Studies indicate that the effects of the compound vary significantly with dosage:

  • Low Doses : Enhance cellular functions and promote beneficial biochemical reactions.
  • High Doses : May induce toxicity and adverse physiological responses, underscoring the need for dosage optimization in therapeutic contexts .

Antimicrobial Activity

Research has demonstrated that derivatives of thiourea compounds exhibit significant antimicrobial properties. For instance, a related Cu(II) complex showed activity against methicillin-resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 2 µg/mL. This highlights the potential application of thiourea compounds in treating resistant bacterial infections .

Antitumor Activity

In vitro studies have shown that certain derivatives exert weak to moderate antitumor activity against various cancer cell lines (e.g., SW480, SW620, PC3), while being non-toxic to normal cells (e.g., HaCaT). This selective toxicity is crucial for developing safe cancer therapies .

Q & A

Q. What are the critical steps in synthesizing this thiourea compound while ensuring stereochemical purity?

The synthesis typically involves nucleophilic aromatic substitution and reductive amination. For example, reacting 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene in anhydrous DMF with K₂CO₃ yields intermediates, followed by hydrogenation using Pd–C under H₂ to reduce nitro groups to amines . Stereochemical purity is maintained by using enantiopure starting materials (e.g., (1R,2R)-1,2-diphenylethylenediamine derivatives) and verifying configurations via chiral HPLC or X-ray crystallography .

Q. Which spectroscopic techniques are most reliable for characterizing this thiourea derivative?

Key methods include:

  • ¹H/¹³C NMR : To confirm hydrogen environments and carbon frameworks, particularly distinguishing thiourea NH signals (δ ~8–10 ppm) and trifluoromethyl groups (¹⁹F NMR δ ~-60 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., MH⁺ peaks matching calculated m/z) .
  • FT-IR : Identifies thiourea C=S stretches (~1250–1350 cm⁻¹) and N-H vibrations (~3300–3400 cm⁻¹) .

Q. What storage conditions are optimal for preserving the compound’s stability?

The compound should be stored in airtight containers under inert gas (Ar/N₂) at 2–8°C to prevent oxidation or moisture absorption, as thiourea derivatives are prone to degradation under ambient conditions .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its enantioselective catalytic activity?

The (1R,2R)-diphenylethylenediamine backbone induces axial chirality, enabling asymmetric induction in catalysis. For instance, thiourea derivatives act as hydrogen-bond donors in organocatalysis, with enantioselectivity (>90% ee) demonstrated in Michael additions or Strecker reactions. Computational studies (DFT) correlate spatial arrangement of trifluoromethyl groups with transition-state stabilization .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., ambiguous NMR signals) are addressed by:

  • 2D NMR (COSY, HSQC) : Resolving overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray crystallography : Providing unambiguous confirmation of molecular conformation and stereochemistry, as seen in related thiourea structures .
  • Comparative analysis with analogs : Cross-referencing spectral data from structurally similar compounds (e.g., Schreiner’s thiourea catalyst, CAS 1060-92-0) .

Q. How can computational methods validate molecular conformation against experimental data?

Density Functional Theory (DFT) optimizes geometries and calculates NMR chemical shifts, which are compared to experimental values (e.g., ¹³C NMR shifts within ±3 ppm deviation). Molecular docking simulations further predict binding affinities in catalytic or host-guest systems .

Q. What synthetic challenges arise in scaling up this compound, and how are they mitigated?

Key challenges include:

  • Low yields in hydrogenation steps : Optimized by adjusting Pd–C catalyst loading (5–10 wt%) and H₂ pressure (4–6 bar) .
  • Purification difficulties : Use of silica gel chromatography (EtOAc/petroleum ether) or recrystallization from ethanol/water mixtures .
  • Racemization risks : Controlled by maintaining low temperatures (<40°C) during amine reductions .

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